((1-(Furan-2-yl)ethyl)carbamoyl)glycine
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Overview
Description
((1-(Furan-2-yl)ethyl)carbamoyl)glycine: is a chemical compound with the molecular formula C9H12N2O4. . This compound features a furan ring, an ethyl group, and a glycine moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine typically involves the reaction of furan-2-yl ethylamine with glycine in the presence of a coupling agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to increase yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions: ((1-(Furan-2-yl)ethyl)carbamoyl)glycine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: ((1-(Furan-2-yl)ethyl)carbamoyl)glycine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors, contributing to the understanding of biochemical pathways .
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which ((1-(Furan-2-yl)ethyl)carbamoyl)glycine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and glycine moiety play crucial roles in binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
- ((1-(Furan-2-yl)ethyl)carbamoyl)alanine
- ((1-(Furan-2-yl)ethyl)carbamoyl)valine
- ((1-(Furan-2-yl)ethyl)carbamoyl)leucine
Comparison: ((1-(Furan-2-yl)ethyl)carbamoyl)glycine is unique due to its specific combination of a furan ring and glycine moiety. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
2-[1-(furan-2-yl)ethylcarbamoylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-6(7-3-2-4-15-7)11-9(14)10-5-8(12)13/h2-4,6H,5H2,1H3,(H,12,13)(H2,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUFHXQTVGNAFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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